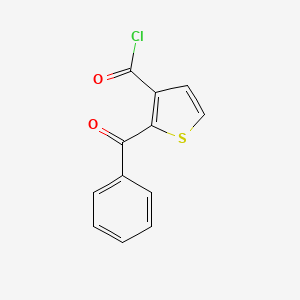
2-Benzoylthiophene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylthiophene-3-carbonyl chloride is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a benzoyl group at the second position and a carbonyl chloride group at the third position of the thiophene ring. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylthiophene-3-carbonyl chloride typically involves the Friedel-Crafts acylation of thiophene derivatives. The reaction is carried out using benzoyl chloride and thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve room temperature or slight heating to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents like amines or alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Amides or esters formed by the reaction with amines or alcohols.
Oxidation and Reduction: Various oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Benzoylthiophene-3-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-Benzoylthiophene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Acetylthiophene: Similar structure with an acetyl group instead of a benzoyl group.
2-Benzoylthiophene: Lacks the carbonyl chloride group.
3-Benzoylthiophene: Benzoyl group at the third position instead of the second.
Uniqueness: 2-Benzoylthiophene-3-carbonyl chloride is unique due to the presence of both a benzoyl group and a carbonyl chloride group on the thiophene ring. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
63600-02-2 |
|---|---|
Molecular Formula |
C12H7ClO2S |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
2-benzoylthiophene-3-carbonyl chloride |
InChI |
InChI=1S/C12H7ClO2S/c13-12(15)9-6-7-16-11(9)10(14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
ULRXXVPCASSOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
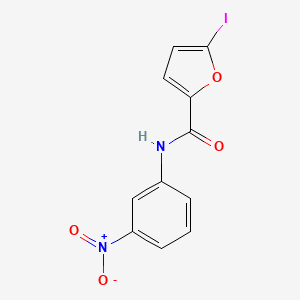
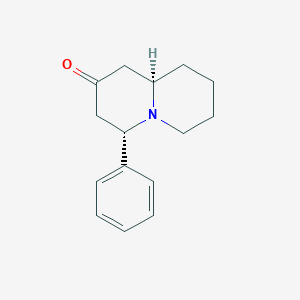
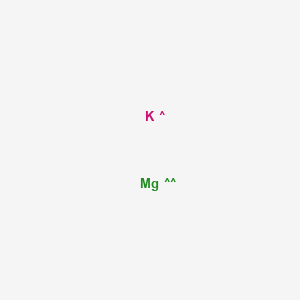
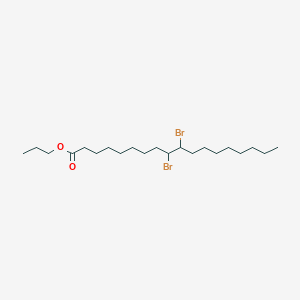
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
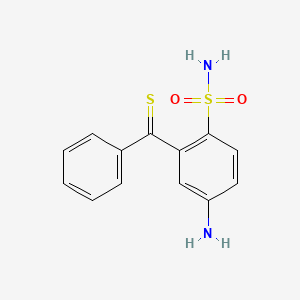

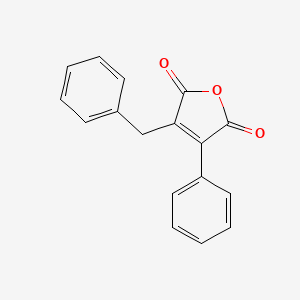
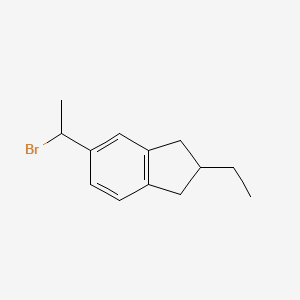
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
